molecular formula C11H8N2O4 B8196562 5-(1H-Imidazol-1-yl)isophthalic acid

5-(1H-Imidazol-1-yl)isophthalic acid

Cat. No. B8196562
M. Wt: 232.19 g/mol
InChI Key: ADZVGTMYBJBONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Imidazol-1-yl)isophthalic acid is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Metal-Organic Frameworks (MOFs) : It is used in the synthesis of three-dimensional cobalt-based metal-organic frameworks (MOFs), which are typical n-type semiconductors (Xu, Ou, & Zhang, 2020). Additionally, it serves as a starting material for constructing 3D homologous MOFs with unique hexacoordinated environments and magnetic properties (Wu et al., 2020).

  • Synthesis of Cd(II) Complexes : This acid is a useful ligand for synthesizing Cd(II) complexes, which can exhibit different structures and luminescence properties (Kuai et al., 2013).

  • Medical Applications : In a medical context, Cu(II)-organic frameworks constructed with 5-(1H-imidazol-1-yl)isophthalic acid have shown effectiveness in fixing CO2 and increasing neural stem cell differentiation, potentially aiding in motor function recovery after stroke (Ye et al., 2020).

  • Semiconducting and Catalytic Properties : The compound is also used in the synthesis of divalent coordination polymers with complex structures, demonstrating semiconducting and catalytic properties. For instance, a Cu(II)-based MOF with imidazole carboxylate ligands (this compound) achieved significant benzene conversion and phenol selectivity in direct hydroxylation of benzene (Zhang et al., 2018).

  • Luminescence and Emission Properties : This acid reacts with lanthanide metal salts to form scalelike 2D layered complexes, exhibiting characteristic emissions in the solid state at room temperature (Xu et al., 2009).

  • Gas Adsorption and Separation : A new metal-organic framework with tetrazole functionalized aromatic carboxylic acid, including this compound, has potential applications in gas separation or purification due to its good gas sorption capabilities (Zhang, Chang, Hu, & Bu, 2010).

properties

IUPAC Name

5-imidazol-1-ylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZVGTMYBJBONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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